

Technical Guide: Certificate of Analysis for (S)-Atenolol-d7 Standard

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Compound of Interest

Compound Name: (S)-Atenolol-d7

Cat. No.: B1140565

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the **(S)-Atenolol-d7** reference standard. **(S)-Atenolol-d7** is the deuterated form of (S)-Atenolol, a cardioselective β_1 -adrenergic receptor antagonist. This document is intended to assist researchers, scientists, and drug development professionals in the proper use and quality assessment of this analytical standard.

Quantitative Data Summary

The following tables summarize the key quantitative data for **(S)-Atenolol-d7**, compiled from various certificates of analysis.

Table 1: General Properties

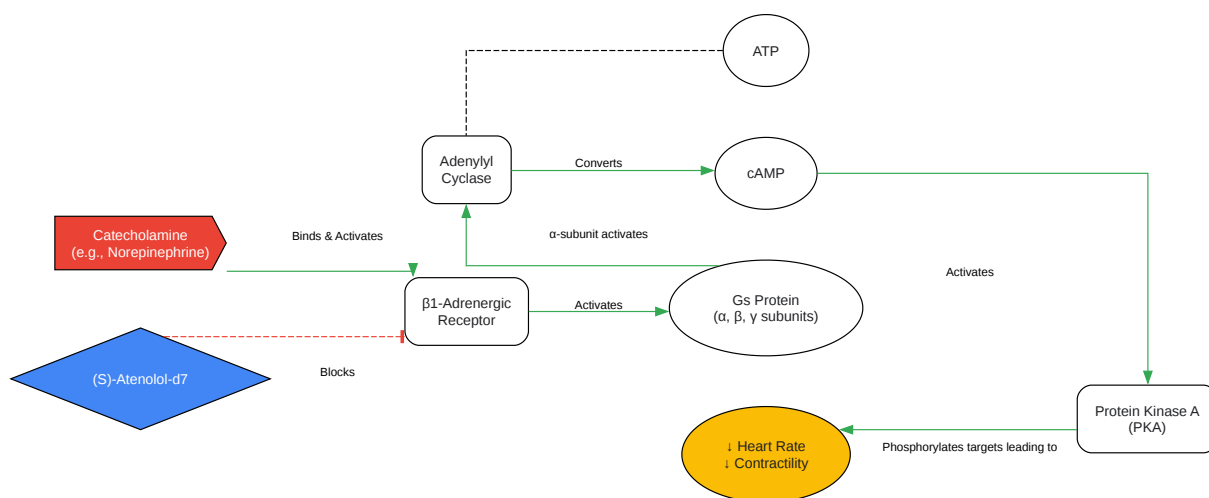
Property	Value	Reference
Chemical Name	4-[(2S)-2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzeneacetamide	[1]
CAS Number	1309283-20-2	[1][2]
Molecular Formula	C ₁₄ H ₁₅ D ₇ N ₂ O ₃	[3][4][5]
Molecular Weight	273.38 g/mol	[3][6][7]
Appearance	White Solid	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[4]
Storage	2-8°C Refrigerator	[1][3][7]

Table 2: Quality Control Specifications

Test	Specification	Reference
Purity (HPLC)	>95%	[5]
Chromatographic Purity	>90%	[3]
Isotopic Purity	≥97.0%	[7]
¹ H-NMR	Conforms to structure	[3]
Mass Spectrometry	Conforms to structure	[3]

Mechanism of Action and Signaling Pathway

(S)-Atenolol is a selective antagonist of the β_1 -adrenergic receptor, which is predominantly found in cardiac tissue. By blocking this receptor, atenolol inhibits the actions of catecholamines like norepinephrine and epinephrine. This leads to a reduction in heart rate, cardiac contractility, and blood pressure. The β_1 -adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.



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Caption: β_1 -Adrenergic Receptor Signaling Pathway Blockade by **(S)-Atenolol-d7**.

Experimental Protocols

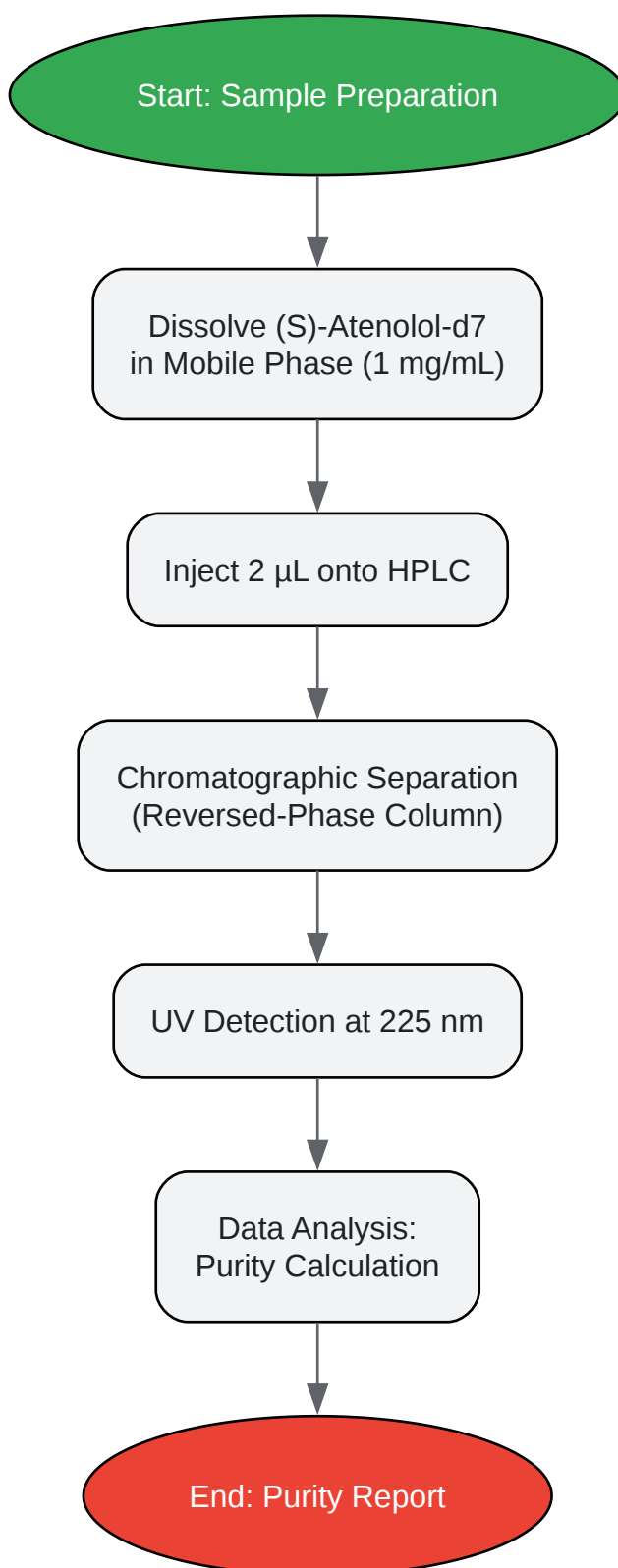
Detailed methodologies for the analysis of **(S)-Atenolol-d7** are provided below. These protocols are based on established methods for atenolol and its deuterated analogues.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of **(S)-Atenolol-d7**.

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm or equivalent reversed-phase column.
- Mobile Phase:
 - A: Deionized water with 0.1% Formic Acid (v/v)
 - B: Acetonitrile with 0.1% Formic Acid (v/v)
- Gradient:
 - 0-1 min: 90% B
 - 1-6 min: Gradient to 40% B
 - 6-7 min: Gradient back to 90% B
- Flow Rate: 1.0 mL/min
- Injection Volume: 2 µL
- Detection: UV at 225 nm
- Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.



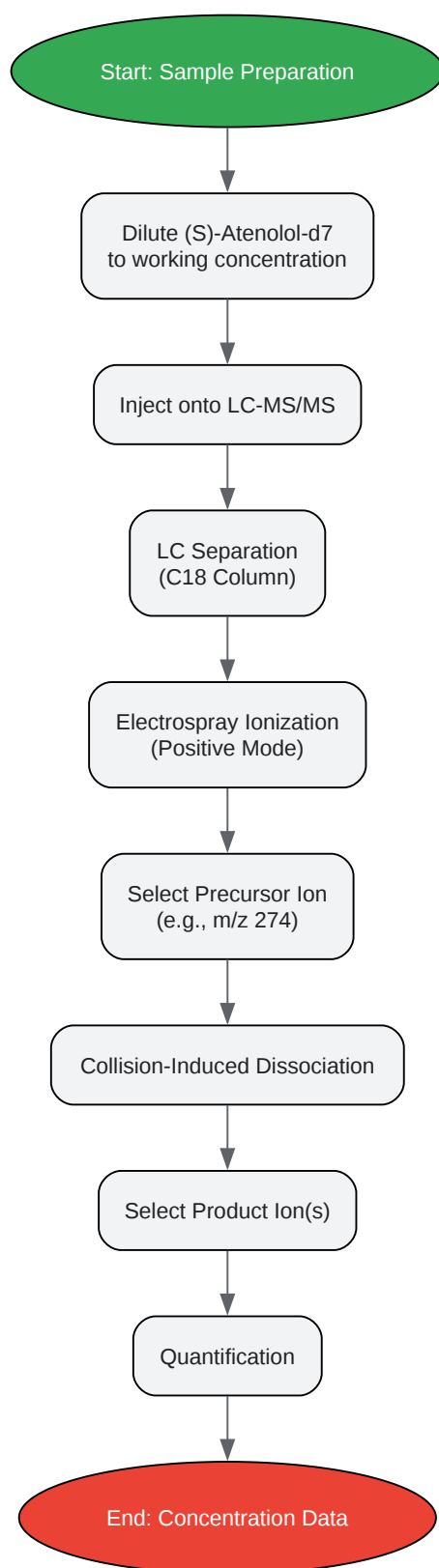
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Caption: HPLC Analysis Workflow for **(S)-Atenolol-d7** Purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the quantification of **(S)-Atenolol-d7**, often as an internal standard.

- Instrumentation: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Column: A suitable C18 reversed-phase column.
- Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
- Flow Rate: 0.2-0.5 mL/min.
- MS/MS Transition: The specific precursor and product ions for **(S)-Atenolol-d7** should be determined by direct infusion. For non-deuterated atenolol, a common transition is m/z 267 - > 145. For the d7 analogue, the precursor ion would be approximately m/z 274.
- Sample Preparation: Dilute the standard to the desired concentration in the initial mobile phase.



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Caption: LC-MS/MS Workflow for **(S)-Atenolol-d7** Quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and isotopic labeling of **(S)-Atenolol-d7**.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.
- Experiments:
 - ^1H NMR: To confirm the overall structure and the absence of signals from the deuterated positions.
 - ^2H NMR: To confirm the presence and location of deuterium atoms.
 - ^{13}C NMR: To confirm the carbon skeleton of the molecule.
- Sample Preparation: Dissolve an appropriate amount of the standard in the chosen deuterated solvent.

This technical guide provides a consolidated source of information for the analytical characterization of the **(S)-Atenolol-d7** standard. For further details, it is recommended to consult the specific certificate of analysis provided by the supplier.

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